(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide, also known as BOPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOPP is a type of enamide, which is a class of organic compounds that contain a carbon-carbon double bond and an amide group.
Scientific Research Applications
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide has been studied extensively for its potential applications in various scientific fields. One of the main areas of research is in the development of new drugs and therapies. (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related diseases. Additionally, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide has been found to have anti-cancer properties, which could be useful in the development of new cancer therapies.
Mechanism of Action
The mechanism of action of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. Specifically, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are molecules involved in inflammation and pain. Additionally, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide has been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects in the body. In animal studies, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide has been found to reduce inflammation and pain, as well as inhibit the growth and proliferation of cancer cells. Additionally, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide has been shown to have antioxidant properties, which could be useful in the prevention of oxidative damage and related diseases.
Advantages and Limitations for Lab Experiments
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide has been shown to have a wide range of potential applications, making it useful for studying various biological processes. However, there are also some limitations to using (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide in lab experiments. For example, its mechanism of action is not yet fully understood, and it may interact with other molecules in the body in unpredictable ways.
Future Directions
There are several areas of future research that could be explored with (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide. One potential direction is to further investigate its anti-inflammatory and analgesic properties, with the goal of developing new treatments for chronic pain and inflammation-related diseases. Additionally, more research could be done to explore its potential as an anti-cancer agent. Finally, further studies could be conducted to better understand its mechanism of action and potential interactions with other molecules in the body.
Synthesis Methods
(Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide can be synthesized using a multi-step reaction process that involves the condensation of 2-cyano-3-(1,2-benzoxazol-5-yl)acrylic acid with 3-ethoxypropylamine. The resulting product is then treated with acetic anhydride to form (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide. The synthesis method of (Z)-3-(1,2-Benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is relatively straightforward and can be performed using standard laboratory techniques.
properties
IUPAC Name |
(Z)-3-(1,2-benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-21-7-3-6-18-16(20)13(10-17)8-12-4-5-15-14(9-12)11-19-22-15/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,18,20)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXKASZONYOLMF-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC2=C(C=C1)ON=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC2=C(C=C1)ON=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2-benzoxazol-5-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.